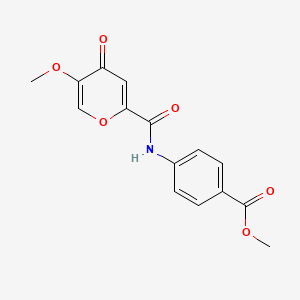

methyl 4-(5-methoxy-4-oxo-4H-pyran-2-carboxamido)benzoate

Description

Methyl 4-(5-methoxy-4-oxo-4H-pyran-2-carboxamido)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with an amide-linked 5-methoxy-4-oxo-4H-pyran moiety. This structure combines a planar aromatic system (benzoate) with a heterocyclic pyran ring, which includes electron-withdrawing groups (methoxy and oxo) at specific positions.

Propriétés

IUPAC Name |

methyl 4-[(5-methoxy-4-oxopyran-2-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO6/c1-20-13-8-22-12(7-11(13)17)14(18)16-10-5-3-9(4-6-10)15(19)21-2/h3-8H,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HISRVKQPVMFWQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=COC(=CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(5-methoxy-4-oxo-4H-pyran-2-carboxamido)benzoate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methoxy-4-oxo-4H-pyran-2-carboxylic acid with methyl 4-aminobenzoate under suitable conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-(5-methoxy-4-oxo-4H-pyran-2-carboxamido)benzoate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the pyranone ring can be reduced to form a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used under mild conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of 4-(5-hydroxy-4-oxo-4H-pyran-2-carboxamido)benzoate.

Reduction: Formation of 4-(5-methoxy-4-hydroxy-4H-pyran-2-carboxamido)benzoate.

Substitution: Formation of derivatives with various functional groups replacing the methoxy group.

Applications De Recherche Scientifique

Methyl 4-(5-methoxy-4-oxo-4H-pyran-2-carboxamido)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of methyl 4-(5-methoxy-4-oxo-4H-pyran-2-carboxamido)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituent patterns, and linker groups. Below is a detailed analysis:

Heterocyclic Core and Substituent Effects

- Pyran vs. Quinoline Derivatives: Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) from share the benzoate ester motif but incorporate a quinoline core instead of pyran. Quinoline’s extended aromatic system enhances π-π stacking interactions, whereas the pyran ring in the target compound introduces a non-aromatic, oxygen-containing heterocycle. The 4-oxo group in the pyran may increase electrophilicity compared to quinoline’s nitrogen-based electron deficiency.

- Substituent Positioning: describes 2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate, which shares a pyran-benzoate linkage but differs in substituent placement . The target compound’s 5-methoxy group on the pyran ring likely alters electronic density and steric effects compared to the 4-methoxyphenoxy substituent in , impacting solubility and reactivity.

Linker Groups and Functional Motifs

- Amide vs. Piperazine Linkers :

The target compound uses an amide linker to connect the pyran and benzoate moieties, enabling hydrogen-bonding interactions. In contrast, compounds like C1–C7 in employ a piperazine linker, which introduces conformational flexibility and basicity . This difference may influence biological activity; for example, piperazine-linked compounds often exhibit enhanced bioavailability due to improved solubility.

Activité Biologique

Methyl 4-(5-methoxy-4-oxo-4H-pyran-2-carboxamido)benzoate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.

Chemical Structure and Synthesis

Methyl 4-(5-methoxy-4-oxo-4H-pyran-2-carboxamido)benzoate is classified as a pyranone derivative. Its structure includes a pyranone ring fused with a benzoate moiety, featuring a methoxy group and a carboxamido group. The typical synthesis involves cyclization reactions, often utilizing coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate amide bond formation.

Biological Activity Overview

Research into the biological activity of methyl 4-(5-methoxy-4-oxo-4H-pyran-2-carboxamido)benzoate has revealed several promising properties:

1. Antimicrobial Properties

- Studies indicate that compounds in the pyranone class exhibit significant antimicrobial activity. Methyl 4-(5-methoxy-4-oxo-4H-pyran-2-carboxamido)benzoate has been tested against various bacterial strains, showing effective inhibition at low concentrations .

2. Anticancer Activity

- Preliminary research suggests that this compound may possess anticancer properties, particularly through mechanisms involving apoptosis induction in tumor cells. For instance, structural analogs have shown effectiveness in inhibiting cell proliferation in several human cancer cell lines .

3. Anti-inflammatory Effects

- Some studies have indicated that derivatives of pyranones can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases. The specific anti-inflammatory mechanisms of methyl 4-(5-methoxy-4-oxo-4H-pyran-2-carboxamido)benzoate require further investigation but are promising based on related compounds .

The biological activity of methyl 4-(5-methoxy-4-oxo-4H-pyran-2-carboxamido)benzoate is believed to be mediated through its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammatory responses.

- Cell Cycle Modulation : Evidence suggests that it can induce cell cycle arrest, particularly at the M phase, which is crucial for cancer therapy development .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Case Study: Anticancer Efficacy

A study focused on the anticancer effects of methyl 4-(5-methoxy-4-oxo-4H-pyran-2-carboxamido)benzoate demonstrated its ability to reduce tumor size in xenograft mouse models. The compound was administered at varying doses, revealing a dose-dependent response with significant tumor reduction observed at higher concentrations .

Conclusion and Future Directions

Methyl 4-(5-methoxy-4-oxo-4H-pyran-2-carboxamido)benzoate shows considerable promise as a bioactive compound with potential applications in antimicrobial and anticancer therapies. Continued research is essential to elucidate its mechanisms of action, optimize synthesis methods for higher yields, and explore its efficacy in clinical settings.

Future studies should focus on:

- Detailed pharmacokinetic and pharmacodynamic profiling.

- Exploration of structural modifications to enhance biological activity.

- Clinical trials to assess safety and efficacy in human subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.